Azido-PEG16-Boc

PROTAC linker design PROTAC optimization Targeted protein degradation

Azido-PEG16-Boc is a monodisperse, heterobifunctional PEG linker engineered for critical PROTAC optimization. Its precisely defined 16-unit PEG spacer extends conformational reach beyond standard linkers (PEG4–PEG8), enabling productive ternary complex formation when shorter linkers fail. The orthogonal Boc protecting group remains stable during copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, then selectively deprotects under mild acid to expose a primary amine for downstream conjugation to NHS esters or carboxylic acids. This multi-step orthogonality is unavailable with unprotected amine linkers. Standard purity ≥98% ensures reproducible pharmacokinetic profiles in ADC and targeted delivery development.

Molecular Formula C39H77N3O18
Molecular Weight 876.0 g/mol
Cat. No. B8024977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG16-Boc
Molecular FormulaC39H77N3O18
Molecular Weight876.0 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C39H77N3O18/c1-39(2,3)60-38(43)4-6-44-8-10-46-12-14-48-16-18-50-20-22-52-24-26-54-28-30-56-32-34-58-36-37-59-35-33-57-31-29-55-27-25-53-23-21-51-19-17-49-15-13-47-11-9-45-7-5-41-42-40/h4-37H2,1-3H3
InChIKeyXFMACWJWKFDASQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG16-Boc for PROTAC Synthesis and Click Chemistry: Technical Baseline for Procurement


Azido-PEG16-Boc is a heterobifunctional polyethylene glycol (PEG) linker containing an azide (N₃) moiety and a tert-butyloxycarbonyl (Boc) protected amine. It is a monodisperse PEG derivative with a molecular weight of 876.04 g/mol and molecular formula C₃₉H₇₇N₃O₁₈ . This compound belongs to the class of PEG-based PROTAC linkers and is specifically designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry applications [1]. The Boc protecting group is stable under click chemistry conditions and can be selectively removed under mild acidic conditions to expose a primary amine for subsequent conjugation reactions . The compound is supplied at a standard purity of ≥95% and demonstrates solubility of 10 mM in DMSO [2].

Why Azido-PEG16-Boc Cannot Be Arbitrarily Substituted with Other PEG Linkers in PROTAC Development


PROTAC linker length is a critical conformational determinant that governs whether the E3 ligase and target protein can achieve the mutual orientation necessary for productive ubiquitination and subsequent degradation [1]. Studies have demonstrated that target protein degradation depends directly on the length of the flexible PEG chain linker [2]. Systematic variation of PEG chain length by even a few ethylene glycol units can shift degradation potency by orders of magnitude [3]. Therefore, substituting Azido-PEG16-Boc with linkers of different PEG repeat lengths (e.g., PEG12 or PEG8) or with different functional group combinations will alter the spatial separation between the E3 ligase ligand and the target-binding warhead, potentially abolishing degradation activity entirely. Additionally, the Boc protecting group provides orthogonal protection that is stable under CuAAC conditions but cleavable under mild acid, a deprotection strategy that is not available with unprotected amine or alternative protecting group linkers .

Azido-PEG16-Boc Quantitative Differentiation Evidence: Chain Length and Functional Group Comparison


PEG16 Chain Length Differentiation: Extended Spacer Length vs. PEG8 and PEG12

Azido-PEG16-Boc contains 16 ethylene glycol repeat units, providing an extended molecular reach compared to shorter PEG homologues. This extended length is critical for spanning the distance between E3 ligase pockets and substrate grooves that often lie more than 3 nm apart in ternary complexes [1]. While PEG4, PEG6, and PEG8 are empirical standards for initial screening, Azido-PEG16-Boc offers an extended spacer length for targets requiring greater separation distances or for situations where shorter linkers have failed to induce degradation. The 16-unit PEG spacer specifically provides extended linker length with reduced steric hindrance compared to both shorter and longer PEG variants .

PROTAC linker design PROTAC optimization Targeted protein degradation

Boc Protecting Group Orthogonality: Controlled Deprotection vs. Unprotected Amine Linkers

The Boc (tert-butyloxycarbonyl) protecting group on Azido-PEG16-Boc provides orthogonal protection that is specifically stable under click chemistry conditions (CuAAC/SPAAC) and can be selectively removed under mild acidic conditions (e.g., TFA in DCM) to expose a reactive primary amine . In contrast, linkers with unprotected amines would undergo unwanted side reactions during CuAAC steps, while Fmoc-protected amines require basic deprotection conditions that may compromise base-sensitive functional groups. The Boc group enables controlled, sequential conjugation strategies: azide-alkyne click chemistry first, followed by Boc deprotection, then amine-reactive conjugation (e.g., NHS ester, isothiocyanate) [1].

Orthogonal protection PROTAC synthesis Bioconjugation strategy

Functional Versatility as a PROTAC Precursor vs. Mono-Functional PEG Azides

Azido-PEG16-Boc is a heterobifunctional linker containing two distinct reactive handles: an azide group for click chemistry and a Boc-protected amine that yields a free primary amine upon deprotection. This contrasts with monofunctional PEG-azides (e.g., m-PEG16-azide) which contain only an azide group and a methoxy-terminated inert end, limiting their utility to single-point conjugation . The heterobifunctional nature of Azido-PEG16-Boc enables it to serve as a central bridge connecting an alkyne-functionalized E3 ligase ligand to an amine-reactive target-binding warhead (after Boc deprotection), thereby facilitating the construction of complete PROTAC molecules . Azido-PEG16-Boc can be used in the synthesis of a series of PROTACs and is compatible with both CuAAC and SPAAC click reactions with molecules containing DBCO or BCN groups .

PROTAC linker Heterobifunctional linker Click chemistry

Solubility Profile: 10 mM in DMSO for Biological Assay Compatibility

Azido-PEG16-Boc demonstrates solubility of 10 mM in DMSO, enabling preparation of concentrated stock solutions for biological assays and in vitro PROTAC screening [1]. This solubility profile is consistent with the class of PEG16-based PROTAC linkers and supports the compound's use in cellular degradation assays where DMSO stock solutions are the standard vehicle for compound delivery. The PEG16 spacer specifically enhances water solubility and reduces aggregation propensity compared to shorter PEG chains, a property that is critical for maintaining compound bioavailability in aqueous assay conditions .

PROTAC solubility Linker solubility DMSO solubility

PEG16 Chain Length Enhances Hydrophilicity and Reduces Aggregation in Conjugate Formulations

The PEG16 spacer provides enhanced hydrophilicity compared to shorter PEG linkers (e.g., PEG4, PEG6, PEG8, PEG12), which directly improves the aqueous solubility of the final PROTAC or bioconjugate molecule . Longer PEG chains enhance water solubility properties of compounds compared to shorter PEG chains . The hydrophilic nature of the PEG16 backbone reduces the propensity for aggregation of otherwise hydrophobic PROTAC constructs, a critical factor for maintaining consistent biological activity across replicates and for enabling in vivo formulation when PROTAC candidates advance to animal studies . Compared to m-PEG12-NHS ester, m-PEG16-NHS ester offers improved solubility and reduced steric hindrance .

Conjugate solubility PROTAC formulation PEG linker benefits

Recommended Application Scenarios for Azido-PEG16-Boc in PROTAC and Bioconjugation Research


PROTAC Library Synthesis Requiring Extended Linker Length

When structure-activity relationship (SAR) studies reveal that shorter PEG linkers (PEG4, PEG6, PEG8) fail to induce target protein degradation, Azido-PEG16-Boc provides the extended 16-unit spacer needed to bridge larger inter-protein distances in ternary complexes [1]. The 16-unit PEG spacer provides extended linker length and reduced steric hindrance, making it particularly suitable for PROTAC targets where the E3 ligase binding pocket and target protein groove are separated by distances exceeding 3 nm . Use this linker when optimizing PROTACs against challenging targets that have failed to degrade with standard-length linkers.

Orthogonal Conjugation Workflows Requiring Sequential Functionalization

Azido-PEG16-Boc is optimal for multi-step synthesis protocols where the azide group must first react via CuAAC or SPAAC with an alkyne-functionalized ligand (E3 ligase ligand or target-binding warhead), followed by Boc deprotection under mild acidic conditions to expose a primary amine for subsequent conjugation with amine-reactive groups such as NHS esters, isothiocyanates, or carboxylic acids [2]. The Boc protecting group is stable under click chemistry conditions and can be selectively removed later to expose the primary amine for reaction with an activated ester or other amine-reactive functional groups .

Bioconjugation with DBCO or BCN via Strain-Promoted Click Chemistry

Azido-PEG16-Boc is compatible with strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups . This copper-free click chemistry approach is particularly valuable for applications involving live cells or sensitive biomolecules where copper catalyst toxicity is a concern. The PEG16 spacer provides the flexibility and hydrophilicity needed for efficient bioconjugation in aqueous physiological conditions.

ADC and Targeted Delivery Linker Development

As a monodisperse PEG linker with 16 precisely defined ethylene glycol units, Azido-PEG16-Boc can be employed in the development of antibody-drug conjugates (ADCs) and targeted delivery systems where uniform chain length is critical for reproducible pharmacokinetic and pharmacodynamic properties [3]. Monodisperse PEG linkers dramatically improve solubility and yield in the process of ADC preparation [4]. The Boc-protected amine provides a handle for conjugation to targeting moieties after selective deprotection.

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